
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a chloro group at the third position, a pivalamido group at the sixth position, and a carboxylic acid group at the fourth position on the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid typically involves the introduction of the chloro, pivalamido, and carboxylic acid groups onto the pyridazine ring. One common method is the reaction of 3-chloropyridazine with pivaloyl chloride in the presence of a base, followed by the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, pivalamido, and carboxylic acid groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine-4-carboxylic acid: This compound has two chloro groups at the third and sixth positions, making it more reactive in substitution reactions.
3-Chloro-4-pyridazinecarboxylic acid: Lacks the pivalamido group, which can affect its chemical properties and reactivity.
6-Pivalamidopyridazine-4-carboxylic acid: Lacks the chloro group, which can influence its reactivity in substitution reactions.
Uniqueness
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid is unique due to the combination of the chloro, pivalamido, and carboxylic acid groups on the pyridazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H12ClN3O3 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
3-chloro-6-(2,2-dimethylpropanoylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-10(2,3)9(17)12-6-4-5(8(15)16)7(11)14-13-6/h4H,1-3H3,(H,15,16)(H,12,13,17) |
InChIキー |
JWJVIAZZAUTXAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NN=C(C(=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


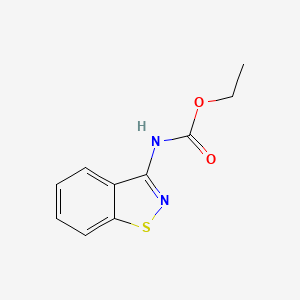

![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
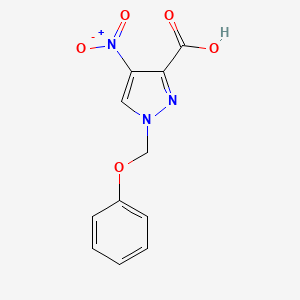



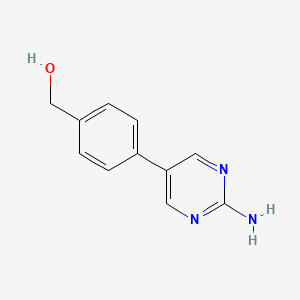

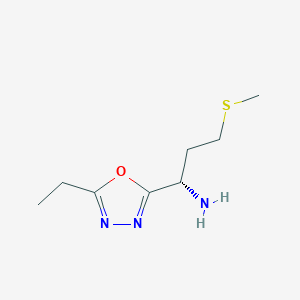
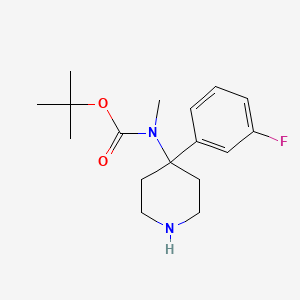
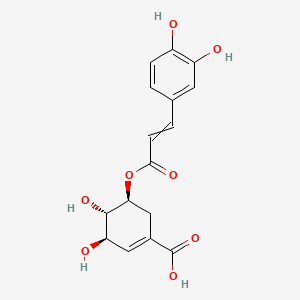
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)

